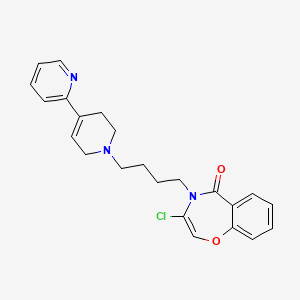
Piclozotan
Cat. No. B1677785
Key on ui cas rn:
182415-09-4
M. Wt: 409.9 g/mol
InChI Key: URMTUEWUIGOJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06114522
Procedure details


800 mg of the compound of Example 5 was dissolved in 20 ml of ethanol, 140 mg (2 equivalents) of sodium borohydride was added under ice cooling, then the result was agitated at room temperature for 10 minutes. Water was added and extraction was performed with ethyl acetate. The organic layer was washed with water and saturated saline, then was dried with anhydrous magnesium sulfate. The solvent was distilled off and the resultant crude product was refined with silica gel column chromatography (methylene chloride:methanol=30:1), to obtain the above-referenced compound in an amount of 600 mg (yield of 81%).
Name
compound
Quantity
800 mg
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Cl:2][C:3]1[N:9]([CH2:10][CH2:11][CH2:12][CH:13]=[N+:14]2[CH:19]=[CH:18][C:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=3)=[CH:16][CH2:15]2)[C:8](=[O:26])[C:7]2[CH:27]=[CH:28][CH:29]=[CH:30][C:6]=2[O:5][CH:4]=1.[BH4-].[Na+].O>C(O)C>[Cl:2][C:3]1[N:9]([CH2:10][CH2:11][CH2:12][CH2:13][N:14]2[CH2:15][CH:16]=[C:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=3)[CH2:18][CH2:19]2)[C:8](=[O:26])[C:7]2[CH:27]=[CH:28][CH:29]=[CH:30][C:6]=2[O:5][CH:4]=1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
compound
|
|
Quantity
|
800 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].ClC1=COC2=C(C(N1CCCC=[N+]1CC=C(C=C1)C1=NC=CC=C1)=O)C=CC=C2
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
140 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the result was agitated at room temperature for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extraction
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water and saturated saline
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried with anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain the above-referenced compound in an amount of 600 mg (yield of 81%)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=COC2=C(C(N1CCCCN1CCC(=CC1)C1=NC=CC=C1)=O)C=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 81% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
